Benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- is an organochlorine compound characterized by the presence of a benzoyl chloride group substituted with a cyclohexylamino group and four fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- typically involves the reaction of benzoyl chloride with 4-(cyclohexylamino)-2,3,5,6-tetrafluorobenzene. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. Common reagents used in this synthesis include thionyl chloride or phosphorus pentachloride to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using benzotrichloride and cyclohexylamine derivatives. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced distillation techniques helps in the purification process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form benzoic acid and hydrochloric acid.
Aminolysis: Reacts with amines to form amides.
Esterification: Reacts with alcohols to form esters.
Friedel-Crafts Acylation: Reacts with aromatic compounds to form benzophenone derivatives.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Aminolysis: Primary or secondary amines, often in the presence of a base like pyridine.
Esterification: Alcohols, often catalyzed by a base or acid.
Friedel-Crafts Acylation: Aromatic compounds, catalyzed by Lewis acids such as aluminum chloride.
Major Products Formed
Hydrolysis: Benzoic acid and hydrochloric acid.
Aminolysis: Corresponding amides.
Esterification: Corresponding esters.
Friedel-Crafts Acylation: Benzophenone derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the synthesis of biologically active compounds and pharmaceuticals.
Medicine: As an intermediate in the production of drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- involves the nucleophilic attack on the carbonyl carbon of the acyl chloride group. This leads to the formation of an intermediate, which then undergoes further reactions depending on the nucleophile involved. The molecular targets and pathways vary based on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl chloride: A simpler compound without the cyclohexylamino and fluorine substitutions.
4-Chlorobenzoyl chloride: Contains a chlorine substituent instead of the cyclohexylamino and fluorine groups.
Uniqueness
Benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- is unique due to its specific substitutions, which impart distinct reactivity and properties. The presence of the cyclohexylamino group and multiple fluorine atoms enhances its reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
189373-10-2 |
---|---|
Molekularformel |
C13H12ClF4NO |
Molekulargewicht |
309.68 g/mol |
IUPAC-Name |
4-(cyclohexylamino)-2,3,5,6-tetrafluorobenzoyl chloride |
InChI |
InChI=1S/C13H12ClF4NO/c14-13(20)7-8(15)10(17)12(11(18)9(7)16)19-6-4-2-1-3-5-6/h6,19H,1-5H2 |
InChI-Schlüssel |
JSRSCQLOCQCVJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=C(C(=C(C(=C2F)F)C(=O)Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.